4-amino-N-(4-fluorophenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

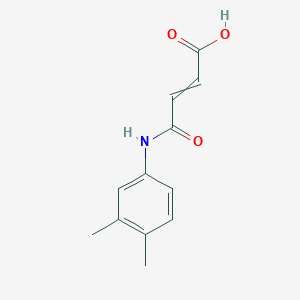

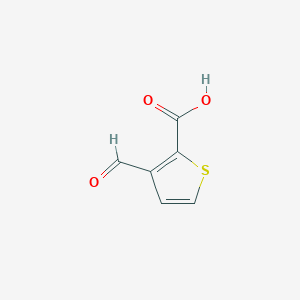

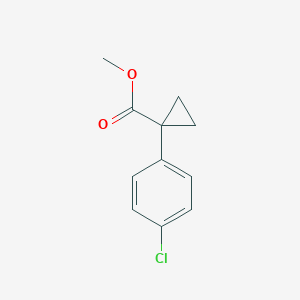

“4-amino-N-(4-fluorophenyl)benzamide” is a compound that belongs to the class of organic compounds known as n-benzylbenzamides . It has a molecular weight of 230.24 . The compound is solid in physical form .

Synthesis Analysis

The synthesis of “this compound” involves the use of the pyridazinone scaffold . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The InChI code for “this compound” is1S/C13H11FN2O/c14-10-3-7-12(8-4-10)16-13(17)9-1-5-11(15)6-2-9/h1-8H,15H2,(H,16,17) . More details about the molecular structure can be found in the referenced sources . Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 230.24 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications

Alzheimer's Disease Research

4-Amino-N-(4-fluorophenyl)benzamide derivatives have been used as molecular imaging probes in Alzheimer's disease research. A study by (Kepe et al., 2006) demonstrated the application of these compounds in positron emission tomography (PET) for quantifying serotonin 1A receptor densities in the brains of Alzheimer's patients, revealing significant receptor density decreases in the hippocampi and raphe nuclei.

Anticonvulsant Research

Benzamide derivatives, including this compound, have shown potential in anticonvulsant research. (Lambert et al., 1995) synthesized and evaluated new ameltolide derivatives as anticonvulsants, finding them superior to phenytoin in the maximal electroshock seizure test. In addition, (Diouf et al., 1997) provided a detailed study on the anticonvulsant properties of 4-amino-N-(2-ethylphenyl)benzamide, an analogue with significant activity against maximal electroshock-induced seizures.

Antioxidant Activity

Amino-substituted benzamide derivatives, including those related to this compound, have been studied for their antioxidant properties. (Jovanović et al., 2020) explored the electrochemical oxidation mechanisms of these compounds, which is crucial for understanding their free radical scavenging activity, a key aspect of antioxidants.

Cancer Research

In cancer research, derivatives of this compound have been explored for their potential as therapeutic agents. For instance, (Zhou et al., 2008) described the synthesis and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, an isotype-selective histone deacetylase inhibitor showing promise as an anticancer drug.

Other Applications

Additional applications include studies on the synthesis and antibacterial activity of N- and O-acyl derivatives of primary amines and aminoalkanols (Isakhanyan et al., 2016), and the investigation of dimorphic forms in a non-centrosymmetric environment from a prochiral molecule (Chopra & Row, 2005).

Safety and Hazards

Future Directions

Mechanism of Action

Mode of Action

4-Amino-N-(4-fluorophenyl)benzamide interacts with HDAC3 by binding to its active site, inhibiting its enzymatic activity . This inhibition prevents the removal of acetyl groups from histones, leading to a more relaxed chromatin structure and increased gene transcription.

Biochemical Pathways

The inhibition of HDAC3 by this compound affects the histone acetylation-deacetylation pathway . This alteration in the pathway leads to changes in gene expression, particularly genes involved in cell cycle regulation, apoptosis, and differentiation.

Result of Action

The inhibition of HDAC3 by this compound leads to changes in gene expression, which can result in the induction of apoptosis and inhibition of proliferation in certain cancer cells . This makes it a potential therapeutic agent for the treatment of various cancers.

Properties

IUPAC Name |

4-amino-N-(4-fluorophenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O/c14-10-3-7-12(8-4-10)16-13(17)9-1-5-11(15)6-2-9/h1-8H,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUHVHHJBSMNAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363656 |

Source

|

| Record name | 4-amino-N-(4-fluorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698988-07-7 |

Source

|

| Record name | 4-amino-N-(4-fluorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chlorophenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B183128.png)

![2-[(5-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B183137.png)

![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B183142.png)